molecular formula C27H16ClNO3S B11060537 1-[(4-chlorophenyl)sulfanyl]-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-carboxamide

1-[(4-chlorophenyl)sulfanyl]-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-carboxamide

Cat. No.: B11060537
M. Wt: 469.9 g/mol
InChI Key: KFHPTNLLLBYUAM-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)sulfanyl]-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl sulfanyl group and a dihydroanthracene core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-chlorophenyl)sulfanyl]-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-carboxamide typically involves multiple steps:

    Formation of the Dihydroanthracene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Sulfanyl Group: This step involves the nucleophilic substitution of a suitable chlorophenyl sulfanyl precursor onto the dihydroanthracene core.

    Amidation Reaction: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an amine, typically under dehydrating conditions to drive the reaction to completion.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Key considerations would include the availability of starting materials, reaction efficiency, and waste management.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be employed under controlled conditions to achieve desired substitutions.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Chemistry:

    Catalysis: The compound can serve as a ligand in coordination chemistry, potentially enhancing the activity of metal catalysts.

    Materials Science: Its unique structure makes it a candidate for the development of novel organic materials with specific electronic or optical properties.

Biology and Medicine:

    Pharmacology: The compound’s structure suggests potential activity as an enzyme inhibitor or receptor modulator, making it a candidate for drug development.

    Biological Studies: It can be used as a probe to study biochemical pathways and molecular interactions.

Industry:

    Polymer Science: The compound can be incorporated into polymer matrices to modify their properties.

    Electronics: Its electronic properties may be exploited in the development of organic semiconductors or photovoltaic materials.

Mechanism of Action

The mechanism by which 1-[(4-chlorophenyl)sulfanyl]-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity through competitive or non-competitive inhibition. The molecular targets could include kinases, proteases, or other critical enzymes involved in cellular processes. Pathways affected might include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

  • 1-[(4-Bromophenyl)sulfanyl]-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-carboxamide
  • 1-[(4-Methylphenyl)sulfanyl]-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-carboxamide

Comparison:

  • Structural Differences: The primary differences lie in the substituents on the phenyl ring (e.g., bromine, methyl vs. chlorine).
  • Chemical Properties: These differences can significantly affect the compound’s reactivity, solubility, and overall stability.
  • Biological Activity: Variations in substituents can lead to differences in biological activity, including potency, selectivity, and toxicity.

1-[(4-Chlorophenyl)sulfanyl]-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C27H16ClNO3S

Molecular Weight

469.9 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfanyl-9,10-dioxo-N-phenylanthracene-2-carboxamide

InChI

InChI=1S/C27H16ClNO3S/c28-16-10-12-18(13-11-16)33-26-22(27(32)29-17-6-2-1-3-7-17)15-14-21-23(26)25(31)20-9-5-4-8-19(20)24(21)30/h1-15H,(H,29,32)

InChI Key

KFHPTNLLLBYUAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)SC5=CC=C(C=C5)Cl

Origin of Product

United States

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